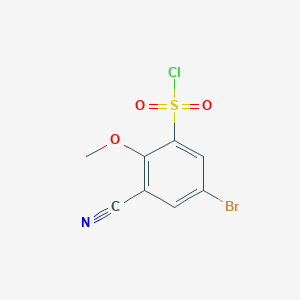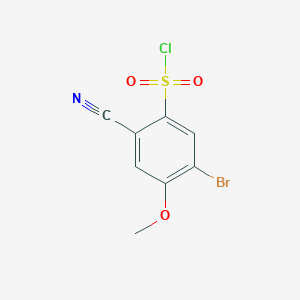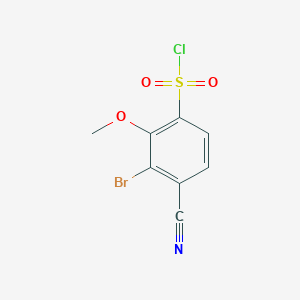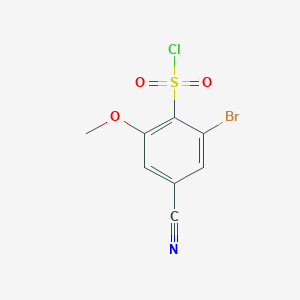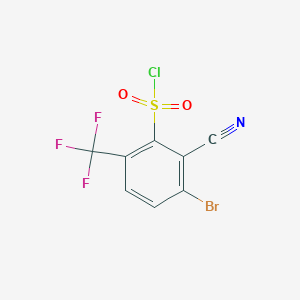![molecular formula C6H13NO2 B1484839 trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2091405-52-4](/img/structure/B1484839.png)
trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol, is an organic compound that has been used in a variety of scientific and industrial applications. This compound is of particular interest due to its unique properties, which include solubility in a variety of solvents, high stability, and low toxicity. The chemical structure of trans-2-amino-1-cyclobutanol consists of a cyclic four-membered ring with two nitrogen atoms, one oxygen atom, and one hydroxyethyl group. In
Aplicaciones Científicas De Investigación
Clay-Swelling Inhibition in Petroleum Engineering
trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol: has been identified as a potential clay-swelling inhibitor . In the petroleum industry, clay-swelling can cause wellbore instability and reservoir damage, leading to significant economic losses. The compound’s molecular behavior at the montmorillonite–water interface is crucial for revealing its inhibition mechanisms. Molecular dynamics simulations have shown that the adsorption ability of this compound on montmorillonite surfaces is significantly affected by molecular conformation and temperature, providing valuable insights for the selection and design of new inhibitors for drilling fluids .
Antibacterial Activity
The compound has been studied for its antibacterial properties. Transition metal complexes featuring trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol as a ligand have shown promise in inhibiting bacterial infectious diseases . Identifying the right metal-ligand combination is essential for achieving therapeutic properties. The compound’s ability to form complexes with metals can enhance its pharmacological actions and contribute to DNA/RNA base pairing via hydrogen bonding patterns .
Molecular Docking and Drug Design
Molecular docking studies involving trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol have indicated good binding affinities against active sites of certain bacteria . This suggests its potential application in drug design, where the compound could be used to develop new antibacterial agents with specific target interactions .
Density Functional Theory (DFT) Studies
The quantum chemical characteristics of compounds containing trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol have been explored using density functional theory (DFT). The energy gaps calculated suggest good chemical reactivity, which is beneficial for various applications in chemistry and materials science .
Spectroscopic Analysis
Spectroscopic techniques such as ESI–MS, pXRD, TGA, CHN elemental analysis, ICP OES, FT-IR, and UV–Vis have been employed to investigate the structure of complexes involving trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol . These studies help in confirming the octahedral geometry of such complexes and are crucial for understanding their chemical and physical properties .
Propiedades
IUPAC Name |
(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSAVMLTBHEKK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)

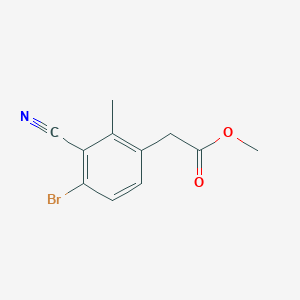

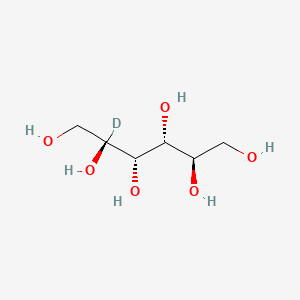

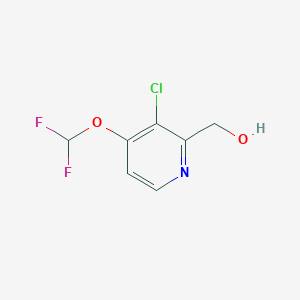
![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)

